molecular formula C12H12BrF2NO B7989074 6-(3-Bromo-5,6-difluoro-phenoxy)hexanenitrile

6-(3-Bromo-5,6-difluoro-phenoxy)hexanenitrile

Cat. No.: B7989074
M. Wt: 304.13 g/mol
InChI Key: CENAENDCTBBJFA-UHFFFAOYSA-N
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Description

6-(3-Bromo-5,6-difluoro-phenoxy)hexanenitrile is an organic compound with a complex structure that includes bromine, fluorine, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromo-5,6-difluoro-phenoxy)hexanenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: Introduction of a bromine atom to the phenoxy ring.

    Fluorination: Addition of fluorine atoms to specific positions on the phenoxy ring.

    Nitrile Formation: Introduction of the nitrile group to the hexane chain.

The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromo-5,6-difluoro-phenoxy)hexanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Palladium Catalysts: For coupling reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

6-(3-Bromo-5,6-difluoro-phenoxy)hexanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-(3-Bromo-5,6-difluoro-phenoxy)hexanenitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of bromine, fluorine, and nitrile groups can significantly impact its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Bromo-5-fluoro-phenoxy)hexanenitrile
  • 6-(3-Bromo-5,6-dichloro-phenoxy)hexanenitrile
  • 6-(3-Bromo-5,6-dimethyl-phenoxy)hexanenitrile

Uniqueness

6-(3-Bromo-5,6-difluoro-phenoxy)hexanenitrile is unique due to the presence of both bromine and fluorine atoms on the phenoxy ring, which can influence its chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

6-(5-bromo-2,3-difluorophenoxy)hexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF2NO/c13-9-7-10(14)12(15)11(8-9)17-6-4-2-1-3-5-16/h7-8H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENAENDCTBBJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OCCCCCC#N)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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